Mepact -

Mepact

Catalog Number: EVT-1592794
CAS Number:
Molecular Formula: C59H110N6NaO20P
Molecular Weight: 1277.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mepact, also known as mifamurtide, is a synthetic derivative of muramyl dipeptide and serves as an immunomodulatory agent primarily used in the treatment of osteosarcoma, a common bone cancer affecting children and adolescents. Mepact functions by stimulating the immune system to enhance the body's response against cancer cells. It is administered via intravenous liposomal infusion and has been shown to improve survival rates when combined with standard chemotherapy.

Source

Mepact was developed based on the natural immune-stimulating properties of muramyl dipeptide found in bacterial cell walls. The compound is produced through various synthetic methods that ensure its efficacy and stability for therapeutic use .

Classification

Mepact falls under the category of anticancer agents and immunomodulators. It is classified as a liposomal formulation of muramyl tripeptide phosphatidylethanolamine, which enhances its pharmacokinetic properties and reduces side effects compared to its non-liposomal counterparts .

Synthesis Analysis

Methods

The synthesis of mifamurtide involves several key steps, primarily utilizing coupling agents to facilitate the formation of peptide bonds. One common method employs N,N'-dicyclohexylcarbodiimide-assisted esterification, where N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine reacts with N-hydroxysuccinimide. This is followed by a condensation reaction with 2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid in triethylamine .

Technical Details

  1. Coupling Agents: The synthesis typically uses coupling agents like N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of peptide bonds.
  2. Reagents: Key reagents include N-acetylmuramyl-L-alanine derivatives and phospholipid components to form the liposomal structure.
  3. Solvents: Common solvents used in the process include dimethylformamide and dichloromethane, which are essential for dissolving reactants and facilitating reactions .
Molecular Structure Analysis

Structure

Mepact (molecular formula C59H109N6O19PC_{59}H_{109}N_6O_{19}P) is characterized by its complex structure that includes a muramyl tripeptide backbone linked to a phosphatidylethanolamine moiety. The structural formula highlights its dual functionality as both an immune stimulant and a delivery vehicle for enhanced bioavailability .

Data

  • IUPAC Name: Muramyl tripeptide phosphatidylethanolamine
  • CAS Number: Not specified
  • PubChem CID: Not specified
  • Chemical Structure: The compound features multiple functional groups that contribute to its biological activity, including amine groups for receptor binding and lipid components for cellular uptake.
Chemical Reactions Analysis

Reactions

The synthesis of Mepact involves several chemical reactions:

  1. Esterification: The initial step involves esterification reactions facilitated by coupling agents to form peptide bonds between amino acids.
  2. Condensation: Following esterification, condensation reactions occur to link the phosphatidylethanolamine component, enhancing the compound's lipophilicity.
  3. Deprotection Steps: Protective groups are often employed during synthesis to prevent unwanted reactions; these are later removed using specific reagents such as phenylsilane or hydrazine hydrate .

Technical Details

  • The molar ratios of reagents are critical in determining yield and purity.
  • Reaction conditions such as temperature, pH, and solvent choice play significant roles in optimizing synthesis.
Mechanism of Action

Process

Mepact exerts its anticancer effects primarily through immune modulation. It binds to pattern recognition receptors such as NOD2 found on immune cells, mimicking a bacterial infection. This interaction triggers a cascade of immune responses including:

  • Increased production of pro-inflammatory cytokines (e.g., tumor necrosis factor-alpha, interleukin-6).
  • Activation of macrophages and monocytes leading to enhanced cytotoxic activity against tumor cells .

Data

Clinical studies indicate that Mepact can reduce mortality rates in osteosarcoma patients when used alongside conventional chemotherapy regimens, demonstrating an absolute risk reduction of 8% after six years .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mepact is typically formulated as a liposomal suspension for intravenous administration.
  • Stability: The liposomal formulation enhances stability compared to free drug forms.

Chemical Properties

  • Solubility: Mepact is soluble in organic solvents used during synthesis but requires specific conditions for effective dissolution in physiological environments.
  • Half-life: The terminal half-life in plasma is approximately 18 hours post-infusion, allowing for sustained biological activity without accumulation effects .
Applications

Mepact is primarily used in clinical settings for treating high-grade osteosarcoma, particularly in combination with standard chemotherapy regimens such as doxorubicin and methotrexate. Its role as an immunomodulator opens avenues for further research into its effectiveness against other malignancies and potential use in adjuvant therapies .

Introduction to Mepact in Oncological Research

Historical Context of Immunomodulatory Agents in Osteosarcoma Therapy

The conceptual foundation for Mepact originates from William Coley's 19th-century observations of tumor regression following bacterial infections, which initiated exploration into bacterial components as anticancer agents. Early immunotherapy efforts focused on crude bacterial extracts ("Coley's toxins") that induced systemic inflammatory responses with inconsistent antitumor effects and significant toxicity [1] [4].

Key milestones in immunotherapy development for bone malignancies include:

  • Muramyl Dipeptide (MDP) Identification: In the 1970s, researchers identified MDP as the minimal immunostimulatory component of mycobacterial cell walls responsible for the adjuvant activity in Freund's complete adjuvant. This discovery enabled synthetic production of defined immunomodulators [3] [8].
  • Liposomal Encapsulation Breakthrough: The 1980s saw the development of synthetic lipophilic MDP derivatives to overcome MDP's pyrogenicity and rapid clearance. Mifamurtide (muramyl tripeptide phosphatidyl ethanolamine, MTP-PE) emerged as a stable synthetic analogue specifically engineered for liposomal incorporation. Encapsulation within multilamellar liposomes enhanced macrophage delivery while reducing systemic toxicity by 10-fold compared to free MTP-PE [1] [3] [8].
  • Mechanistic Refinement: Research demonstrated that liposomal encapsulation prolonged the drug's residence time in organs rich in mononuclear phagocytes (liver, spleen, lungs) and facilitated targeted delivery to macrophages. Biodistribution studies using technetium-99m-labeled L-MTP-PE confirmed accumulation at osteosarcoma lung metastasis sites, providing mechanistic insight into its therapeutic potential [1] [6].

Table 1: Evolution of Immunomodulators in Osteosarcoma Therapy

Time PeriodTherapeutic ApproachKey Limitations
Pre-1980sCrude bacterial extracts (Coley's toxins)Unpredictable efficacy, significant toxicity
1970s-1980sMuramyl dipeptide (MDP)Pyrogenicity, arthrogenicity, rapid clearance
1980s-PresentLiposomal mifamurtide (L-MTP-PE)Optimized macrophage delivery with reduced systemic exposure

Scientific Rationale for Targeting Innate Immunity in Bone Malignancies

Osteosarcoma's immunological microenvironment exhibits abundant tumor-associated macrophages (TAMs) that often adopt protumoral (M2) phenotypes. Mepact reprograms these innate immune cells toward tumoricidal (M1) activity through specific receptor interactions and cytokine induction [3] [5] [7].

Molecular Mechanism of Action

  • Receptor Activation: Mifamurtide serves as a specific ligand for nucleotide-binding oligomerization domain 2 (NOD2), an intracellular pattern recognition receptor highly expressed on monocytes and macrophages. Binding triggers downstream signaling through nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways [1] [4].
  • Cytokine Cascade: Activated macrophages release proinflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-12 (IL-12), nitric oxide, and prostaglandins. These molecules enhance direct tumor cell cytotoxicity and promote dendritic cell maturation, bridging innate and adaptive immunity [4] [7].
  • Tumor Microenvironment Modification: Mifamurtide-stimulated macrophages upregulate adhesion molecules (LFA-1, ICAM-1) and major histocompatibility complex (HLA-DR) expression, facilitating immune synapse formation with cancer cells. This creates a hostile microenvironment for residual osteosarcoma cells while sparing normal tissues in preclinical models [1] [4].

Pharmacological Optimization

The liposomal formulation critically enhances mifamurtide's therapeutic profile through:

  • Extended Terminal Half-life: Free MTP-PE exhibits plasma half-life measured in minutes, while liposomal encapsulation extends this to approximately 18 hours, enabling sustained receptor engagement [6] [8].
  • Targeted Biodistribution: Intravenous administration delivers liposomes predominantly to reticuloendothelial organs (liver, spleen, lungs) where resident macrophages internalize the particles. This organotropism is particularly advantageous for targeting osteosarcoma pulmonary metastases [1] [6].
  • Reduced Systemic Toxicity: Liposomal encapsulation decreases pyrogenicity and arthrogenicity associated with free MDP by controlling the rate of immunostimulant release and minimizing cytokine storms [1] [8].

Table 2: Key Immunopharmacological Effects of Mifamurtide

Biological TargetMolecular EffectFunctional Consequence
NOD2 receptorActivation of NF-κB and MAPK pathwaysMacrophage priming and differentiation
Monocytes/macrophagesTNF-α, IL-6, IL-12, and nitric oxide productionDirect tumor cytotoxicity and immune cell recruitment
Tumor microenvironmentUpregulation of ICAM-1, LFA-1, HLA-DREnhanced immune recognition of cancer cells
Dendritic cellsMaturation and antigen presentationBridging innate and adaptive antitumor immunity

Orphan Drug Designation and Its Implications for Rare Disease Research

Osteosarcoma qualifies as an ultra-orphan disease with an incidence of approximately 4.4 cases per million annually in individuals under 24 years, translating to fewer than 2,000 new cases yearly across the European Union and United States combined. This epidemiological reality positioned mifamurtide for formal orphan designation [1] [5] [9].

Regulatory Milestones

  • EU Orphan Designation: Granted June 21, 2004 (EU/3/04/206) based on prevalence below the 5 per 10,000 threshold and significant benefit over existing therapies [5] [8].
  • Marketing Authorization: Received centralized EU approval March 6, 2009, supported by phase III clinical evidence demonstrating 28% reduction in mortality risk when combined with postoperative chemotherapy [2] [5].
  • Market Exclusivity: Orphan status conferred 10 years of market protection in the EU, incentivizing investment despite limited commercial potential. This exclusivity period concluded in March 2019 [5] [9].

Impact on Therapeutic Development

Orphan designation facilitated mifamurtide's development through:

  • Regulatory Assistance: Protocol development support from the European Medicines Agency (EMA) Committee for Orphan Medicinal Products (COMP) during clinical trial design [2] [5].
  • Reduced Fees: Waivers for regulatory evaluation fees estimated at >€1 million, critical for a product targeting a small patient population [9].
  • Accelerated Assessment: Shorter EMA review timeline (210 days versus standard 270 days) enabling faster patient access [2].

Despite these advantages, orphan designation creates unique challenges:

  • Cost-Effectiveness Scrutiny: Health technology assessment bodies frequently question mifamurtide's value despite proven survival benefit. The UK's NICE cited insufficient cost-effectiveness evidence, creating access disparities across Europe [9].
  • Pricing Pressures: With treatment courses exceeding €100,000, reimbursement negotiations remain challenging in countries with constrained healthcare budgets, particularly in Eastern Europe where reimbursement rates for orphan drugs are substantially lower than in Western Europe [9].
  • Research Incentives: Orphan exclusivity partially offset the €150-200 million development costs but couldn't eliminate financial constraints on large-scale combination trials needed to optimize sequencing with conventional agents [5] [8].

Table 3: Orphan Designation Impact on Mepact Development

Orphan IncentiveRegulatory ConsequenceImpact on Development
Protocol assistanceScientific advice from EMA committeesOptimized phase III trial design with survival endpoints
Fee reductions100% fee waiver for marketing applicationEstimated €1.2 million cost savings
Market exclusivity10-year protection against similar productsGuaranteed return on investment despite small market size
Centralized procedureSingle EU-wide marketing authorizationStreamlined approval across 31 countries

Properties

Product Name

Mepact

IUPAC Name

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate;hydrate

Molecular Formula

C59H110N6NaO20P

Molecular Weight

1277.5 g/mol

InChI

InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-61-56(73)42(3)62-49(68)36-35-47(55(60)72)65-57(74)43(4)63-58(75)44(5)82-54-52(64-45(6)67)59(76)84-48(39-66)53(54)71;;/h42-44,46-48,52-54,59,66,71,76H,7-41H2,1-6H3,(H2,60,72)(H,61,73)(H,62,68)(H,63,75)(H,64,67)(H,65,74)(H,77,78);;1H2/q;+1;/p-1/t42-,43-,44+,46+,47+,48+,52+,53+,54+,59?;;/m0../s1

InChI Key

SARBMGXGWXCXFW-GJHVZSAVSA-M

Synonyms

CGP 19835 A
CGP-19835A
Mepact
mifamurtide
mifamurtide acid
mifamurtide anhydrous
mifamurtide free acid anhydrous
mifamurtide sodium
mifamurtide sodium salt
MLV 19835
muramyl tripeptide phosphatidylethanolamine
muramyl tripeptide phosphatidylethanolamine, monosodium salt
muramyl tripeptide phosphatidylethanolamine, sodium salt
muramyl tripeptide-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine conjugate
muramyl tripeptide-1,2-dipalmitoylphosphatidylethanolamine conjugate
muramylNAc-Ala-isoGln-Lys-tripeptide-PE
muramylNAc-Ala-isoGln-Lys-tripeptide-phosphatidylethanolamine
N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-sn-glycero-3-phosphoethanolamine

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC.O.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.